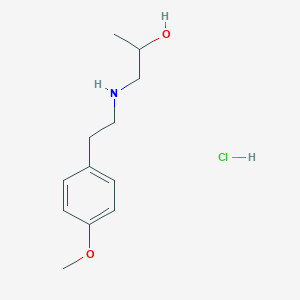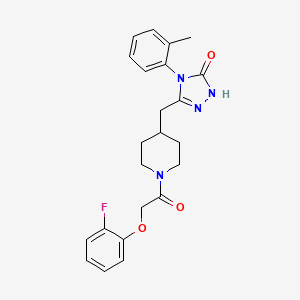
N-(1,2-dihydroacénaphtylène-5-yl)-2,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide includes an acenaphthene moiety linked to a benzamide group, which contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its role as an antitumor agent.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where its biological activities can be harnessed.
Industry: It is used in the development of new industrial chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide typically involves the reaction of acenaphthene derivatives with appropriate benzamide precursors. One common synthetic route involves the reaction of 5-bromoacetylacenaphthene with 2,4-dimethoxybenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, its antitumor activity may be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with multiple targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound also contains an acenaphthene moiety but differs in its functional groups, leading to different chemical and biological properties.
N-[(1,2-dihydroacenaphthylen-5-yl)carbamothioyl]propanamide: Another acenaphthene derivative with distinct functional groups, which may result in different reactivity and applications.
N-(1,2-dihydroacenaphthylen-5-yl)-N’-[2-(ethanesulfonyl)ethyl]ethanediamide:
The uniqueness of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to other acenaphthene derivatives.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-15-9-10-17(19(12-15)25-2)21(23)22-18-11-8-14-7-6-13-4-3-5-16(18)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXTVRNLTWJKCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)

![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)




![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)
![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)
